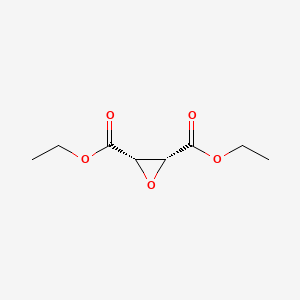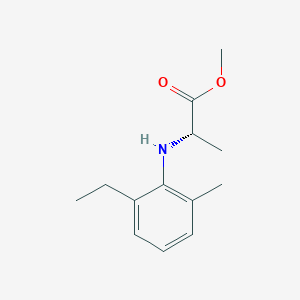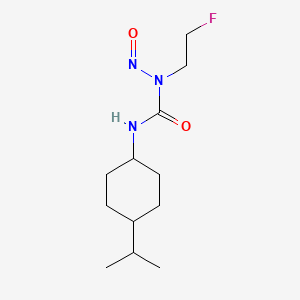
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone: is a compound that combines the structural features of both indole and benzimidazole, two important heterocyclic systems. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . Benzimidazole derivatives also exhibit significant biological activities, such as antiviral, antifungal, and anticancer properties . The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced or novel biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1H-Indole-3-carboxaldehyde can be synthesized via several methods, including the Vilsmeier-Haack reaction, Reimer-Tiemann reaction, and Grignard reaction . The Vilsmeier-Haack reaction involves the formylation of indole using a mixture of POCl3 and DMF . The Reimer-Tiemann reaction uses chloroform and aqueous potassium hydroxide to formylate indole . The Grignard reaction involves the reaction of indole with a Grignard reagent followed by oxidation .
1H-Benzimidazol-2-ylhydrazone can be synthesized by the condensation of 1H-benzimidazole-2-carbohydrazide with various aldehydes . The reaction typically involves refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods:
Industrial production methods for these compounds often involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group in 1H-Indole-3-carboxaldehyde can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can also be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including antiviral and antifungal activities.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1H-Indole-3-carboxaldehyde: Known for its role as a precursor in the synthesis of various biologically active compounds.
1H-Benzimidazol-2-ylhydrazone: Known for its antimicrobial and anticancer properties.
Uniqueness:
1H-Indole-3-carboxaldehyde 1H-Benzimidazol-2-ylhydrazone combines the structural features of both indole and benzimidazole, potentially leading to enhanced or novel biological activities compared to its individual components .
Propiedades
Fórmula molecular |
C16H13N5 |
|---|---|
Peso molecular |
275.31 g/mol |
Nombre IUPAC |
N-[(Z)-1H-indol-3-ylmethylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H13N5/c1-2-6-13-12(5-1)11(9-17-13)10-18-21-16-19-14-7-3-4-8-15(14)20-16/h1-10,17H,(H2,19,20,21)/b18-10- |
Clave InChI |
QKWVMNHEYIXJMJ-ZDLGFXPLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC3=NC4=CC=CC=C4N3 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)

![Benzene,1,2,3,4,5-pentafluoro-6-[(1,2,2-trifluoroethenyl)oxy]-](/img/structure/B13419660.png)
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)



